

Application Notes and Protocols for Eciruciclib

Stock Solution Preparation in Cell Culture

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Compound of Interest

Compound Name: *Eciruciclib*

Cat. No.: *B6175993*

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Introduction

Eciruciclib is a potent and selective inhibitor of cyclin-dependent kinases (CDKs), playing a crucial role in cell cycle regulation.[1][2][3] As an antineoplastic agent, it is under investigation for its therapeutic potential in various cancers.[1][3] The mechanism of action involves the inhibition of CDK4 and CDK6, which are key regulators of the G1 to S phase transition in the cell cycle.[4][5][6] By inhibiting these kinases, **Eciruciclib** prevents the phosphorylation of the retinoblastoma (Rb) protein, leading to cell cycle arrest and a reduction in cancer cell proliferation.[5][6] Accurate preparation of **Eciruciclib** stock solutions is critical for obtaining reliable and reproducible results in in-vitro studies. This document provides a detailed protocol for the preparation, storage, and use of **Eciruciclib** in cell culture applications.

Data Presentation

A summary of the key quantitative data for **Eciruciclib** is presented in the table below for easy reference.

Parameter	Value	Reference
Molecular Weight	488.60 g/mol	[1][2][7]
Molecular Formula	C27H33FN8	[1][3][7]
CAS Number	1868086-40-1	[1][2][7]
Appearance	Solid	[3]
Recommended Solvent	Dimethyl sulfoxide (DMSO)	[1][2]
Recommended Stock Conc.	10 mM	[2]
Stock Solution Storage	-20°C for up to 1 month, -80°C for up to 6 months	[1][2]

Experimental Protocols

- **Eciruciclib** powder
- Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or cryovials
- Calibrated analytical balance
- Vortex mixer
- Pipettes and sterile filter tips
- Cell culture medium appropriate for the cell line in use
- Laminar flow hood or biological safety cabinet
- Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

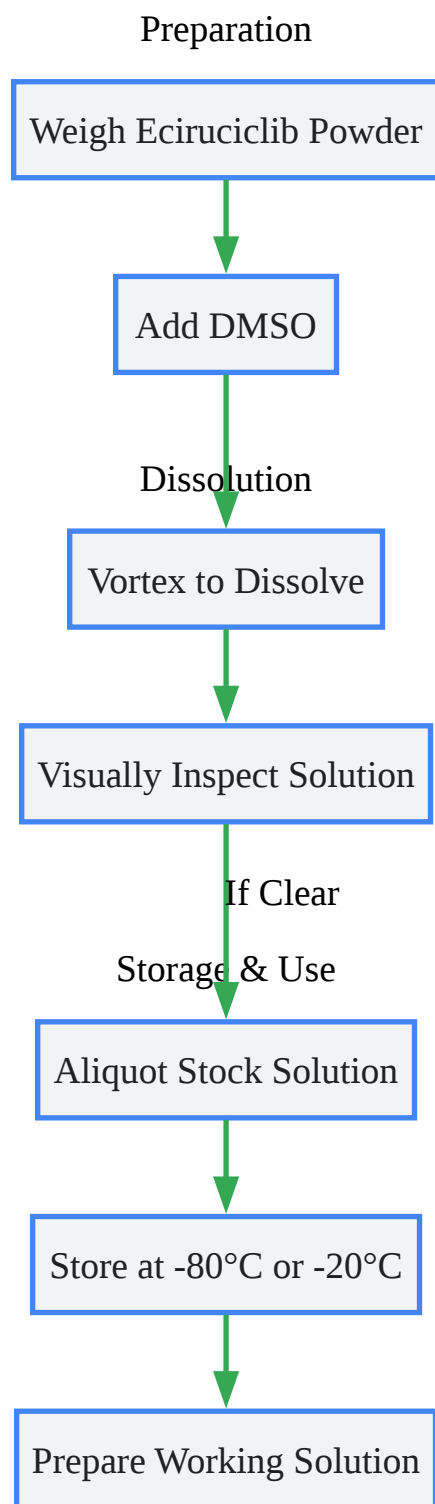
This protocol describes the preparation of a 10 mM stock solution of **Eciruciclib** in DMSO.

- **Pre-weighing Preparation:** Before opening, centrifuge the vial of **Eciruciclib** powder at 1000 xg for 3 minutes to ensure all the powder is at the bottom of the vial.[8]

- Calculating the Required Mass: To prepare a 10 mM stock solution, use the following formula: $\text{Mass (mg)} = \text{Desired Concentration (mM)} \times \text{Desired Volume (mL)} \times \text{Molecular Weight (g/mol)}$
 - For example, to prepare 1 mL of a 10 mM stock solution: $\text{Mass (mg)} = 10 \text{ mmol/L} \times 0.001 \text{ L} \times 488.60 \text{ g/mol} = 4.886 \text{ mg}$
- Weighing the Compound: Carefully weigh out the calculated amount of **Eciruciclib** powder using a calibrated analytical balance in a sterile environment.
- Dissolving the Compound: a. Add the weighed **Eciruciclib** powder to a sterile microcentrifuge tube or cryovial. b. Add the calculated volume of DMSO to the tube. For 4.886 mg of **Eciruciclib**, add 1 mL of DMSO to achieve a 10 mM concentration. c. Tightly cap the tube and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath and sonication can aid in dissolution if needed.^[2] Visually inspect the solution to ensure there are no visible particles.
- Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes or cryovials.^{[1][2]} b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).^{[1][2]}
- Thawing the Stock Solution: When ready to use, thaw a single aliquot of the 10 mM **Eciruciclib** stock solution at room temperature.
- Serial Dilutions: Prepare working concentrations by performing serial dilutions of the stock solution in sterile cell culture medium.
 - Important: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.1%, as DMSO can be toxic to cells at higher concentrations.^[9]
- Vehicle Control: Always include a vehicle control in your experiments. This consists of treating cells with the same final concentration of DMSO as is present in the highest concentration of **Eciruciclib** used, but without the drug. This allows for the differentiation of the effects of the drug from the effects of the solvent.

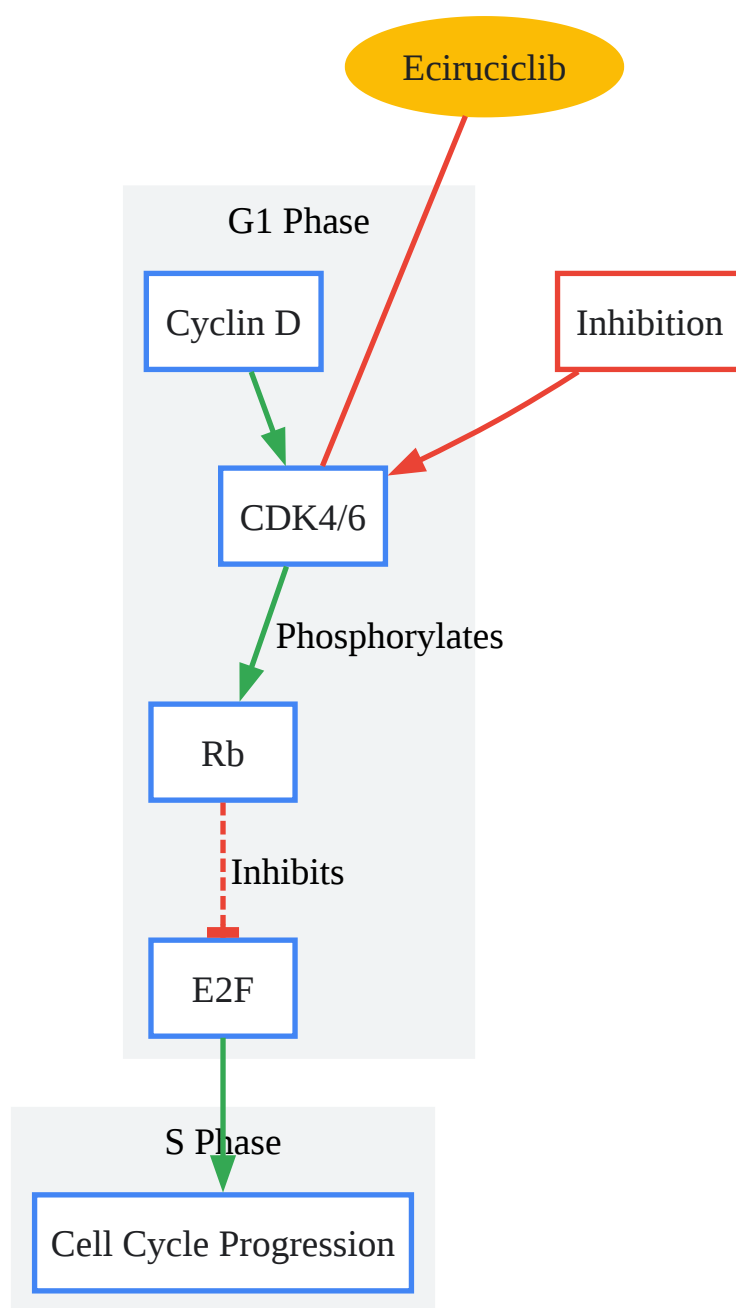
- Treatment of Cells: Add the prepared working solutions of **Eciruciclib** and the vehicle control to your cell cultures and incubate for the desired experimental duration.

Mandatory Visualizations



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Caption: Workflow for preparing **Eciruciclib** stock solution.



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Caption: **Ectopiciclib** inhibits the Cyclin D-CDK4/6-Rb pathway.

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